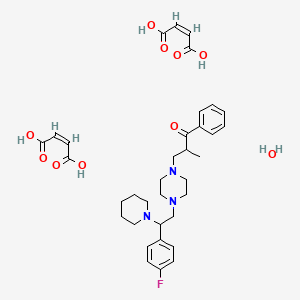
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a fluorophenyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzoylpropyl and fluorophenyl intermediates, which are then reacted with piperazine under controlled conditions. The final step involves the formation of the dimaleate monohydrate salt, which is achieved through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Reaction conditions such as temperature, pressure, and pH are carefully monitored to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Benzoylpropyl)-4-(2-(4-chlorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
- 1-(2-Benzoylpropyl)-4-(2-(4-bromophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate
Uniqueness
1-(2-Benzoylpropyl)-4-(2-(4-fluorophenyl)-2-piperidinoethyl)piperazine dimaleate monohydrate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
89011-66-5 |
|---|---|
Formule moléculaire |
C35H46FN3O10 |
Poids moléculaire |
687.8 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-piperidin-1-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrate |
InChI |
InChI=1S/C27H36FN3O.2C4H4O4.H2O/c1-22(27(32)24-8-4-2-5-9-24)20-29-16-18-30(19-17-29)21-26(31-14-6-3-7-15-31)23-10-12-25(28)13-11-23;2*5-3(6)1-2-4(7)8;/h2,4-5,8-13,22,26H,3,6-7,14-21H2,1H3;2*1-2H,(H,5,6)(H,7,8);1H2/b;2*2-1-; |
Clé InChI |
JRANVCPBTSHKCT-VIBDZMCESA-N |
SMILES isomérique |
CC(C(=O)C1=CC=CC=C1)CN2CCN(CC2)CC(N3CCCCC3)C4=CC=C(C=C4)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.O |
SMILES canonique |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCCCC3)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


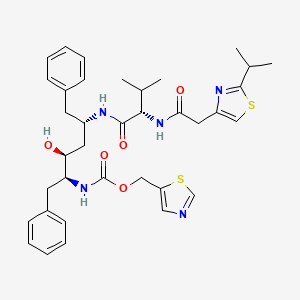
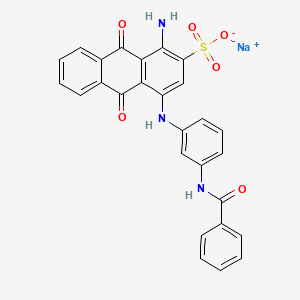
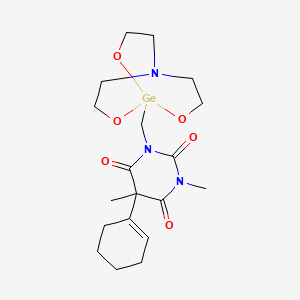
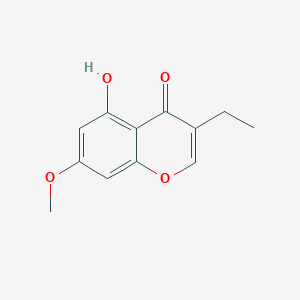
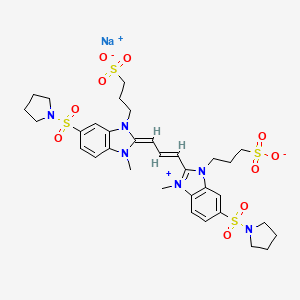

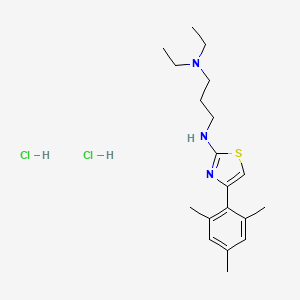
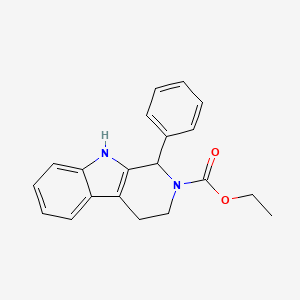
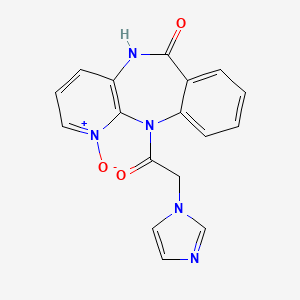
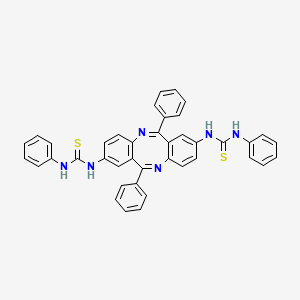

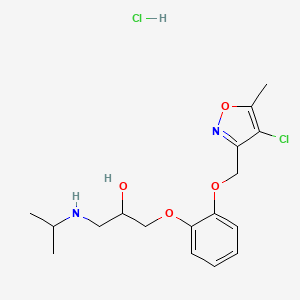
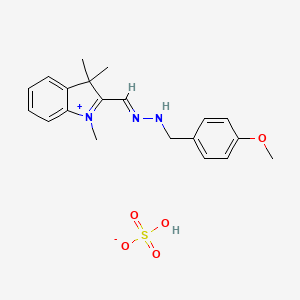
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
